molecular formula C35H67N17O11 B3029871 PKG Substrate CAS No. 81187-14-6

PKG Substrate

Número de catálogo: B3029871
Número CAS: 81187-14-6
Peso molecular: 902.0 g/mol
Clave InChI: BVKSYBQAXBWINI-LQDRYOBXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

PKG Substrate, also known as Protein Kinase G substrate, is a synthetic specific substrate for Protein Kinase G (cGKI) with a strong preference for PKG II (cGKII) over PKG Iα (cGKIα) . It’s an essential part of the electronic packaging assembly process that provides structural support, electrical connectivity, and thermal management for semiconductor chips .


Synthesis Analysis

This compound is a selective substrate for cGMP-dependent protein kinase (PKG). The Vmax/Km of the peptide substrate is significantly increased by peptide-546, a PKG activator . Analysis of phosphoproteins in PKG-activated platelets will reveal many new PKG substrates .


Molecular Structure Analysis

The molecular structure of this compound is complex. The crystal structure of a mammalian protein kinase G reveals contacts between the regulatory and catalytic domains, indicating how cGMP binding alters domain conformations and thus domain:domain interactions . The structure of PKG Iβ in which the AI sequence and the cyclic nucleotide-binding (CNB) domains are bound to the catalytic domain provides a snapshot of the auto-inhibited state .


Chemical Reactions Analysis

This compound is involved in complex chemical reactions. Cyclic AMP-dependent protein kinase (PKA or cAK) and cyclic GMP-dependent protein kinase (PKG or cGK) transfer the γ-phosphate of ATP to serine and threonine residues of many cellular proteins . The this compound is a key player in these reactions.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 1281.47 and a molecular formula of C53H96N22O15 . . It is soluble in water .

Aplicaciones Científicas De Investigación

Photoremovable Protecting Groups (PPGs)

Photoremovable protecting groups (PPGs), also known as photocages, are used for the temporary inactivation of biologically active substrates. By photoirradiation, the PPG can be cleaved off, restoring biological activity with high spatiotemporal precision. This technique is used for studying dynamic biological processes and designing targeted pharmacological interventions. PPGs have been described and tested on a broad scope of substrates, from small molecules to proteins, and are also used in designing various light-responsive materials (Dunkel, 2022).

Pharmacokinetic Drug-Drug Interactions

Selective probe substrates are used in clinical drug-drug interaction studies to quantify the activity of pharmacokinetic processes and the effects of perpetrator drugs. These substrates, such as oral caffeine for hepatic CYP1A2 activity, help understand the role of individual pharmacokinetic processes in the pharmacokinetics of any probe substrate. This is essential for reliable pharmacokinetic models and quantitative prediction of perpetrator effects on therapeutic drugs (Fuhr et al., 2019).

Data Visualization in Scientific Research

The 'substrate' data-visualization framework is designed to simplify communication and code reuse across diverse research teams. It provides a simple, powerful browser-based interface for scientists to build three-dimensional scenes and visualizations, supporting large data visualization and custom data types. This tool bridges the gap between exploratory data analysis, data visualization, and publication-quality interactive scenes (Matelsky et al., 2020).

Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG)

cGMP-dependent protein kinases (PKGI and PKGII) have been identified as novel targets in inherited retinal degenerative diseases (IRDs), with their inhibition showing functional protection. Using multiplex peptide microarrays and PKG activity modulators, researchers have identified about 50 novel substrates for PKGI and/or PKGII, which are either specific for one enzyme or common to both. This high-throughput method aids in understanding pathways downstream of PKGs leading to photoreceptor degeneration (Roy et al., 2021).

Microfluidic SERS Substrates Fabrication

A novel strategy for the fabrication of microfluidic SERS (Surface-Enhanced Raman Spectroscopy) substrates involves metal-assisted chemical etching of scratches on a silicon surface. This method creates micro/nano nested structures with substantial enhancement effects and stability, suitable for chemical and biological detection applications (Peng et al., 2022).

Mecanismo De Acción

Target of Action

PKG Substrate primarily targets the cGMP-dependent protein kinases (PKGs) . PKGs are serine/threonine-specific protein kinases activated by cGMP . They phosphorylate a number of biologically important targets and are implicated in the regulation of various biological functions such as smooth muscle relaxation, platelet function, sperm metabolism, cell division, and nucleic acid synthesis .

Mode of Action

This compound interacts with its targets through a process of phosphorylation . The PKG enzymes are composed of three functional domains: an N-terminal domain that mediates homodimerization, a regulatory domain that contains two non-identical cGMP-binding sites, and a kinase domain that catalyzes the phosphate transfer from ATP to the hydroxyl group of a serine/threonine side chain of the target protein . Binding of cGMP to the regulatory domain induces a conformational change which stops the inhibition of the catalytic core by the N-terminus and allows the phosphorylation of substrate proteins .

Biochemical Pathways

This compound affects the nitric oxide/cyclic guanosine monophosphate (cGMP) signaling pathway . This pathway regulates biological functions as diverse as smooth muscle contraction, cardiac function, and axon guidance . The PKG enzymes play a key role in mediating the effects of this pathway .

Pharmacokinetics

Inhibitors of pkg, which interact with the same target, can be divided into three classes: cyclic nucleotide binding site inhibitors, atp binding site inhibitors, and substrate binding site inhibitors . These inhibitors have been used to study the pharmacokinetics of PKG and its substrates .

Result of Action

The result of this compound’s action is the phosphorylation of its target proteins . This phosphorylation results in a functional change of the substrate protein . For example, in platelets, PKG activity was assessed by phosphorylation of the established PKG substrates VASP, PDE5, and GRP2 .

Action Environment

The action environment of this compound is largely dependent on the cellular context. PKG-I and PKG-II are expressed in different cell types . For example, PKG-I has been detected at high concentrations in all types of smooth muscle cells (SMCs) including vascular SMCs and in platelets . PKG-II has been detected in renal cells, zona glomerulosa cells of the adrenal cortex, club cells in distal airways, intestinal mucosa, pancreatic ducts, parotid and submandibular glands, chondrocytes, and several brain nuclei . The specific cellular environment can influence the action, efficacy, and stability of this compound.

Direcciones Futuras

The future of the PKG Substrate market looks promising, driven by the rapid advancements in technology and the increasing demand for smaller and more efficient electronic devices . The this compound market is projected to grow at a significant rate during the forecasted period . This growth can be attributed to the increasing demand for electronic devices, advancements in packaging technologies, and the growing need for compact and high-performance products .

Análisis Bioquímico

Biochemical Properties

PKG Substrate is involved in the phosphorylation of several biologically important targets. It interacts with enzymes, proteins, and other biomolecules, including cyclic guanosine monophosphate-dependent protein kinases (PKGs). The interaction between this compound and PKGs is crucial for the regulation of smooth muscle contraction, cardiac function, and axon guidance . The binding of cyclic guanosine monophosphate to the regulatory domain of PKG induces a conformational change, allowing the phosphorylation of this compound .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In smooth muscle cells, this compound promotes the opening of calcium-activated potassium channels, leading to cell hyperpolarization and relaxation . In platelets, this compound plays a role in inhibiting platelet aggregation, thus preventing blood clot formation . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of PKGs .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cyclic guanosine monophosphate-dependent protein kinases. Binding of cyclic guanosine monophosphate to the regulatory domain of PKG destabilizes the auto-inhibited state, allowing the active kinase to phosphorylate this compound . This phosphorylation event leads to the activation or inhibition of downstream signaling pathways, enzyme activity, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the phosphorylation of this compound by PKGs can be sustained over time, leading to prolonged cellular responses . The degradation of this compound can also occur, affecting its overall efficacy in biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively modulate cellular functions without causing adverse effects . At higher doses, this compound may exhibit toxic effects, including disruption of normal cellular processes and potential cell death . It is essential to determine the optimal dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the cGMP signaling pathway. It interacts with enzymes such as cyclic guanosine monophosphate-dependent protein kinases, which play a crucial role in the phosphorylation of this compound . This interaction affects metabolic flux and metabolite levels, influencing various cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is predominantly localized in the cytoplasm, where it interacts with cyclic guanosine monophosphate-dependent protein kinases . The distribution of this compound can also be influenced by its binding to other cellular components, affecting its localization and accumulation .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it exerts its activity and function. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These modifications can affect the activity and function of this compound, modulating its role in various cellular processes .

Propiedades

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H67N17O11/c1-18(26(56)51-23(32(62)63)11-12-25(54)55)47-28(58)21(9-5-15-45-34(40)41)50-31(61)24(17-53)52-30(60)22(10-6-16-46-35(42)43)49-29(59)20(8-2-3-13-36)48-27(57)19(37)7-4-14-44-33(38)39/h18-24,53H,2-17,36-37H2,1H3,(H,47,58)(H,48,57)(H,49,59)(H,50,61)(H,51,56)(H,52,60)(H,54,55)(H,62,63)(H4,38,39,44)(H4,40,41,45)(H4,42,43,46)/t18-,19-,20-,21-,22-,23-,24-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKSYBQAXBWINI-LQDRYOBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H67N17O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724232
Record name N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

902.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81187-14-6
Record name N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a PKG substrate and why is it important?

A1: A this compound is a protein that is specifically phosphorylated by PKG. This phosphorylation acts as a molecular switch, altering the substrate's activity, localization, or interaction with other proteins. This, in turn, influences a wide range of cellular processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.

Q2: Can you give an example of how this compound phosphorylation affects smooth muscle relaxation?

A2: PKG phosphorylates the myosin light chain phosphatase targeting subunit (MYPT1), a key regulator of smooth muscle contraction. This phosphorylation enhances MYPT1 activity, leading to dephosphorylation of myosin light chains and ultimately, smooth muscle relaxation. []

Q3: What about PKG's role in platelet function? How do substrates come into play?

A3: PKG activation in platelets leads to the phosphorylation of various substrates, including vasodilator-stimulated phosphoprotein (VASP). VASP phosphorylation is associated with inhibition of platelet aggregation, highlighting PKG's role in regulating thrombosis. [, ]

Q4: The research mentions IRAG as an important this compound. What is its function?

A4: IRAG (IP3R-associated this compound) interacts with the inositol 1,4,5-trisphosphate receptor (IP3R) on the endoplasmic reticulum. When phosphorylated by PKG, IRAG inhibits IP3R-mediated calcium release, influencing processes like smooth muscle contraction and platelet activation. [, , ]

Q5: Are there specific PKG substrates in the brain?

A5: Yes, while the brain expresses fewer known PKG substrates compared to other tissues, several have been identified. One well-studied example is DARPP-32 (dopamine- and cAMP-regulated phosphoprotein), found in striatonigral nerve terminals. PKG phosphorylation of DARPP-32 is implicated in various neuronal processes, including synaptic plasticity and dopamine signaling. []

Q6: How many PKG substrates are there?

A6: The exact number remains unknown, but research suggests a significant number of PKG substrates exist. Studies have identified over 40 distinct proteins phosphorylated by PKG in rat brain alone. []

Q7: Does PKG phosphorylate specific amino acid sequences?

A7: Yes, PKG exhibits substrate specificity, preferentially phosphorylating serine or threonine residues within specific amino acid sequence motifs. [, ]

Q8: How do researchers identify and study PKG substrates?

A8: Various techniques are employed, including:

  • In vitro kinase assays: Using purified PKG and potential substrates, researchers can directly assess phosphorylation. []
  • Two-dimensional gel electrophoresis: This technique allows visualization and identification of phosphorylated proteins in complex mixtures. []
  • Mass spectrometry: This highly sensitive method can identify phosphorylation sites within proteins. [, ]
  • Affinity chromatography: This technique helps isolate and identify PKG-interacting proteins, including potential substrates. [, ]

Q9: Can dysregulation of PKG signaling contribute to disease?

A9: Yes, altered PKG activity and substrate phosphorylation have been implicated in various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.

Q10: How is PKG implicated in retinal degeneration?

A10: Overactivation of PKG has been linked to photoreceptor cell death in retinal degenerative diseases. Studies using the rd10 mouse model, for example, have explored the role of PKG and its substrates in retinal degeneration. []

Q11: Can PKG be targeted therapeutically?

A11: PKG is an attractive therapeutic target, and research is ongoing to develop drugs that modulate its activity. For instance, PKG activators show promise in treating cardiovascular diseases, while inhibitors are being explored for conditions like cancer. [, , , ]

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